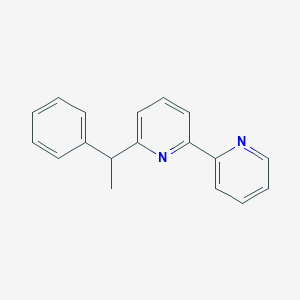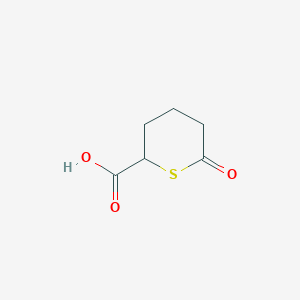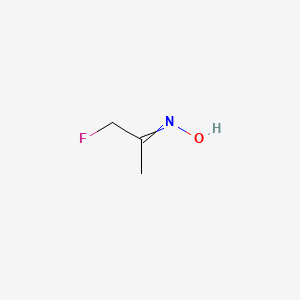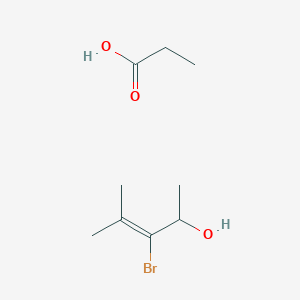
3-Bromo-4-methylpent-3-en-2-ol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methylpent-3-en-2-ol;propanoic acid is a compound with the molecular formula C6H11BrO for 3-Bromo-4-methylpent-3-en-2-ol and C4H6Br2O2 for propanoic acid . These compounds are used in various chemical reactions and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
3-Bromo-4-methylpent-3-en-2-ol: can be synthesized through the bromination of 4-methylpent-3-en-2-ol using bromine in the presence of a solvent like dichloromethane.
Propanoic acid: can be prepared through the oxidation of propanol using potassium permanganate or through the hydrolysis of ethyl propanoate.
Industrial Production Methods:
3-Bromo-4-methylpent-3-en-2-ol: is produced industrially by the bromination of 4-methylpent-3-en-2-ol under controlled conditions to ensure high yield and purity.
Propanoic acid: is produced on an industrial scale through the hydrocarboxylation of ethylene using carbon monoxide and water in the presence of a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Bromo-4-methylpent-3-en-2-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Propanoic acid can be reduced to propanol using reducing agents like lithium aluminum hydride.
Substitution: Both compounds can undergo substitution reactions where the bromine atom is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichromate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide, cyanide, or amines
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted organic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
- Investigated for their potential therapeutic properties and as building blocks for drug development .
Industry:
Wirkmechanismus
The mechanism of action for these compounds involves their interaction with specific molecular targets and pathways. For example, 3-Bromo-4-methylpent-3-en-2-ol can act as an electrophile in substitution reactions, while propanoic acid can act as a nucleophile in various reactions .
Vergleich Mit ähnlichen Verbindungen
Uniqueness:
Eigenschaften
CAS-Nummer |
505066-90-0 |
|---|---|
Molekularformel |
C9H17BrO3 |
Molekulargewicht |
253.13 g/mol |
IUPAC-Name |
3-bromo-4-methylpent-3-en-2-ol;propanoic acid |
InChI |
InChI=1S/C6H11BrO.C3H6O2/c1-4(2)6(7)5(3)8;1-2-3(4)5/h5,8H,1-3H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
CSZWCNBJPBLOGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CC(C(=C(C)C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


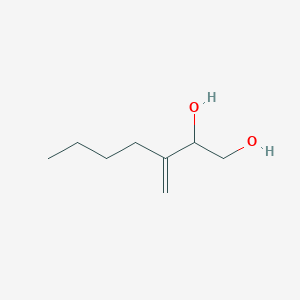
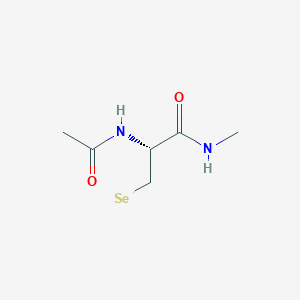
![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
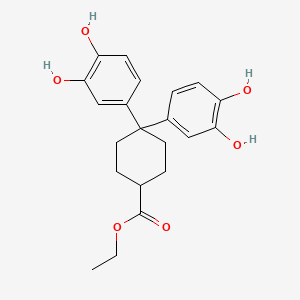
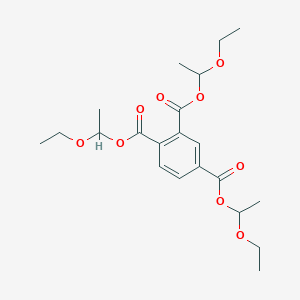
![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)

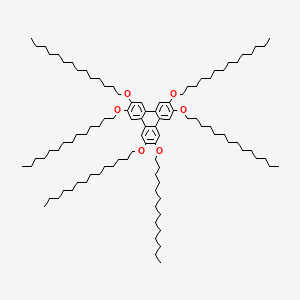
![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
